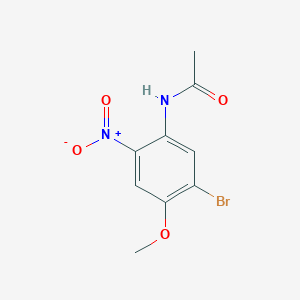
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide
Vue d'ensemble
Description
“N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide” is a chemical compound with the linear formula C9H9BrN2O4 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . The compound has a molecular weight of 289.087 .
Molecular Structure Analysis
The three substituents in the compound vary in the degree of lack of planarity with the central phenyl ring . The methoxy group is nearest to being coplanar, with a C—C—O—C torsion angle of 6.1 (5) . The nitro group is less coplanar, with a 12.8 (5) twist about the C—N bond . The acetamido group is considerably less coplanar with the central ring, having a 25.4 (5) twist about the C—N bond to the ring . The NH group forms an intramolecular N—O hydrogen bond to a nitro-group O atom .Applications De Recherche Scientifique
Synthesis Methodologies and Chemical Properties
Synthetic Approaches : Research has detailed the synthesis of various acetamide derivatives through multi-step reactions, including alkylation, nitration, and catalytic hydrogenation. For instance, derivatives of nitrophenyl acetamide have been synthesized using palladium on carbon (Pd/C) catalysts for hydrogenation steps, highlighting a route to obtain amino derivatives from nitro precursors, which might be applicable for synthesizing N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide derivatives (Zhang Qun-feng, 2008; P. Rani et al., 2016).
Chemical Properties and Interactions : Studies on nitrophenyl acetamides have explored their properties, such as sensitivity to light, ability to form hydrogen bonds, and reactivity towards various chemical reagents. These properties are critical for understanding how N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide might behave in different chemical environments and could guide its applications in synthesis or as part of material science research (Sergey Girel et al., 2022; A. Al‐Sehemi et al., 2017).
Potential Applications
Pharmaceutical Intermediates : Nitrophenyl acetamides have been explored as intermediates in the synthesis of pharmaceuticals, indicating that N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide could serve a similar role. Its potential to undergo transformations such as reduction, acetylation, or coupling reactions makes it a candidate for the synthesis of complex organic molecules with biological activity (D. Crich & Sochanchingwung Rumthao, 2004; E. Salama, 2020).
Material Science and Non-Linear Optical Materials : The structural features of nitrophenyl acetamides, such as their ability to form hydrogen bonds and their electronic properties, make them subjects of interest in material science, particularly in the development of non-linear optical materials. This suggests potential research applications for N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide in the field of optoelectronics or as part of materials with specialized properties (Clark et al., 2000).
Propriétés
IUPAC Name |
N-(5-bromo-4-methoxy-2-nitrophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrN2O4/c1-5(13)11-7-3-6(10)9(16-2)4-8(7)12(14)15/h3-4H,1-2H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFVRYIASUVEKMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1[N+](=O)[O-])OC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40284600 | |
| Record name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | |
CAS RN |
7357-66-6 | |
| Record name | 7357-66-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37989 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Bromo-4-methoxy-2-nitrophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40284600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

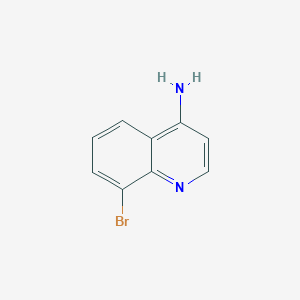
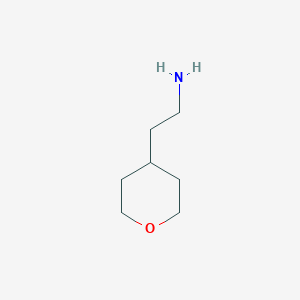

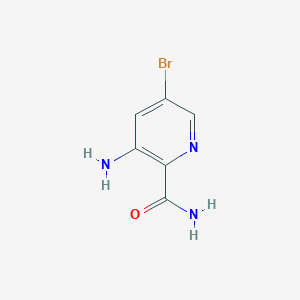


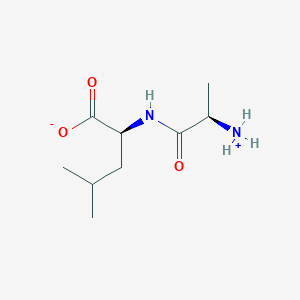

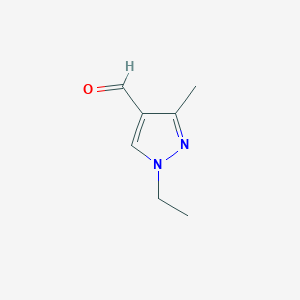

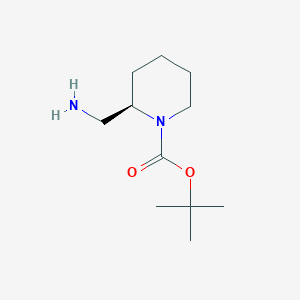
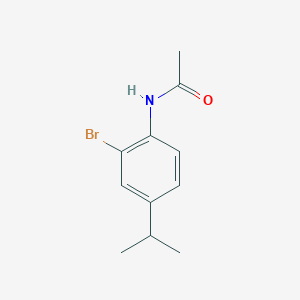
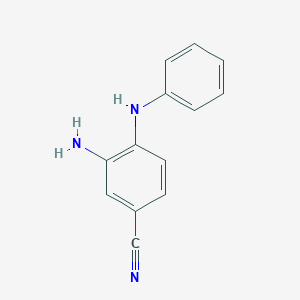
![8-Amino-1,2,4-triazolo[4,3-a]pyrazine](/img/structure/B112908.png)